

In Vitro Characterization of GR231118: A Technical Guide

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Compound of Interest

Compound Name: GR231118

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Abstract

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1] This dual activity makes it a valuable pharmacological tool for elucidating the physiological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro characterization of **GR231118**, including its binding affinity and functional activity at various NPY receptor subtypes. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Binding Affinity of GR231118 at NPY Receptors

The binding affinity of **GR231118** for various NPY receptor subtypes has been determined through radioligand binding assays. These studies typically involve the use of cell lines stably transfected with the cDNA for individual human or rat NPY receptor subtypes.[2] The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity (pKi) of **GR231118** at Human NPY Receptors

Receptor Subtype	pKi
Y1	10.2
Y4	9.6

Table 2: Binding Affinity (pKi) of **GR231118** at Rat NPY Receptors

Receptor Subtype	pKi
Y1	10.4

Table 3: Binding Affinity (pKi) of **GR231118** at Other NPY Receptor Subtypes

Receptor Subtype	Species	pKi
Y6	Mouse	8.8

Functional Activity of GR231118

The functional activity of **GR231118** has been assessed using various in vitro assays, primarily focused on its ability to modulate second messenger signaling pathways, such as cyclic adenosine monophosphate (cAMP) levels and intracellular calcium mobilization.

Antagonist Activity at the NPY Y1 Receptor

GR231118 is a potent antagonist at both human and rat NPY Y1 receptors. Its antagonist activity is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 4: Antagonist Activity (pA2) of **GR231118** at NPY Y1 Receptors

Species	pA2
Human	10.5
Rat	10.0

Agonist Activity at the NPY Y4 Receptor

In contrast to its antagonist activity at the Y1 receptor, **GR231118** acts as a potent agonist at the human NPY Y4 receptor. Its agonist potency is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 5: Agonist Activity (pEC50) of **GR231118** at the Human NPY Y4 Receptor

Receptor Subtype	pEC50
Y4	8.6

Activity at Other NPY Receptors

GR231118 exhibits weak agonist activity at the human and rat NPY Y2 and Y5 receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on commonly used methods for determining the binding affinity of ligands to NPY receptors.

Objective: To determine the inhibitory constant (Ki) of **GR231118** for NPY receptors.

Materials:

- Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., CHO-K1 cells).
- Radioligand: [125I]-Peptide YY (human).

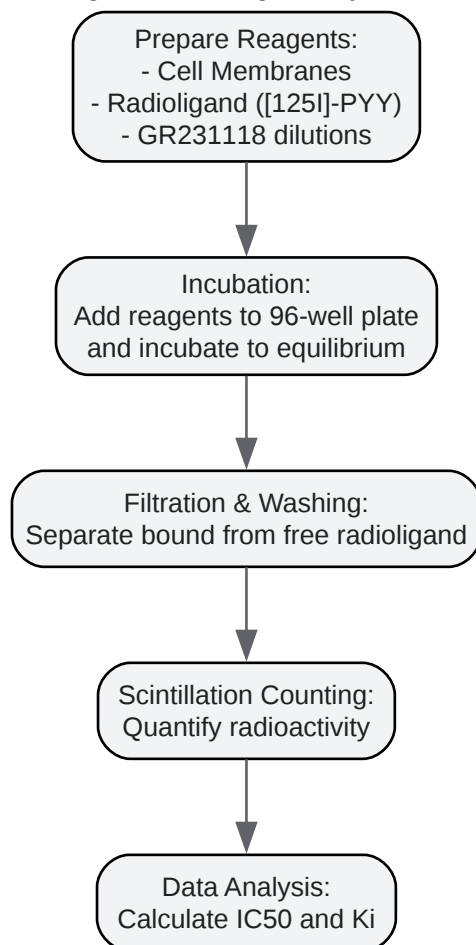
- Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
- Wash Buffer: Ice-cold 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.
- **GR231118** (test compound).
- Non-specific binding control: High concentration of a non-labeled NPY receptor ligand (e.g., 1 μ M NPY).
- 96-well filter plates (e.g., Unifilter GF/C).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **GR231118** in binding buffer.
- In a 96-well plate, add in the following order:
 - Binding buffer.
 - Cell membranes (typically 5-20 μ g of protein per well).
 - [¹²⁵I]-Peptide YY at a concentration near its K_d.
 - **GR231118** at various concentrations or buffer for total binding or non-specific binding control.
- Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.

- Calculate the specific binding at each concentration of **GR231118** by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow



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Radioligand Binding Assay Workflow

Functional cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Formation)

This protocol outlines a common method to assess the functional activity of **GR231118** as an antagonist at the Y1 receptor or an agonist at the Y4 receptor.

Objective: To determine the pA₂ (for antagonists) or pEC₅₀ (for agonists) of **GR231118** by measuring its effect on intracellular cAMP levels.

Materials:

- CHO-K1 cells stably expressing the NPY Y1 or Y4 receptor.
- Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
- Forskolin (an adenylyl cyclase activator).
- NPY (as the agonist for Y1 receptor antagonist studies).
- **GR231118**.
- cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
- 384-well white opaque plates.
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure for Y1 Receptor Antagonist Assay:

- Seed the Y1 receptor-expressing cells into 384-well plates and culture overnight.
- Prepare serial dilutions of **GR231118**.
- Prepare a solution of NPY at a concentration corresponding to its EC₈₀.
- Prepare a solution of forskolin.
- To the cells, add the **GR231118** dilutions followed by the NPY solution. For the control (agonist-only), add buffer instead of **GR231118**.
- Add the forskolin solution to all wells to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.

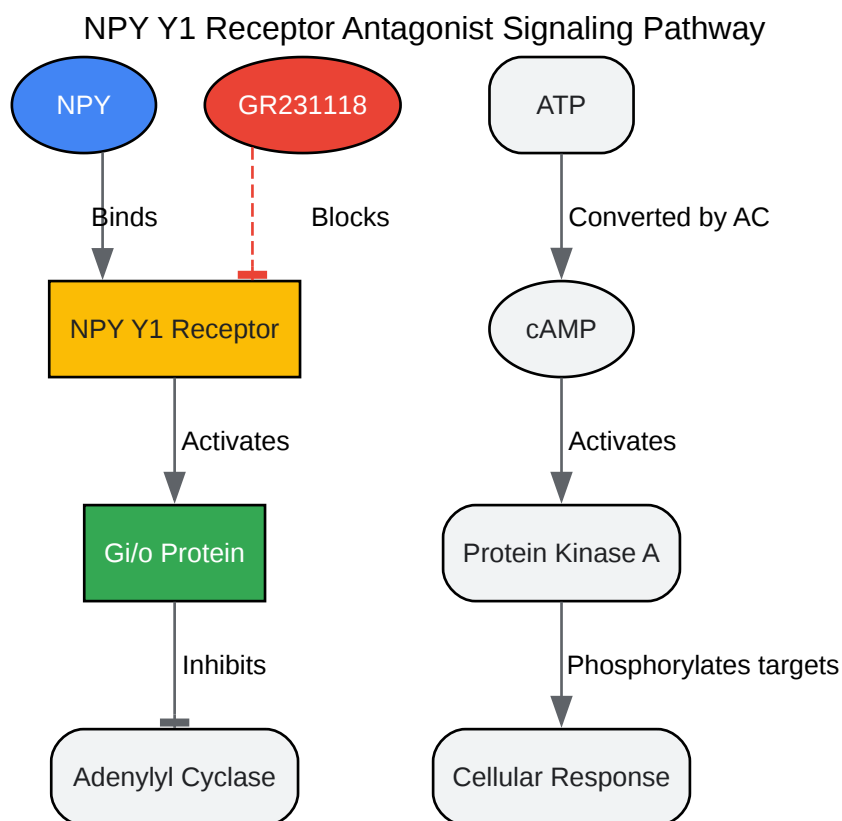
- Lyse the cells and measure the intracellular cAMP levels using a TR-FRET-based cAMP detection kit according to the manufacturer's instructions.
- Plot the response (cAMP level) against the concentration of **GR231118** and perform a non-linear regression analysis to determine the IC50, which can be used to calculate the pA2.

Procedure for Y4 Receptor Agonist Assay:

- Follow steps 1 and 2 as above for the Y4 receptor-expressing cells.
- Prepare a solution of forskolin.
- To the cells, add the **GR231118** dilutions.
- Add the forskolin solution to all wells.
- Follow steps 7-9 as above. Plot the response against the concentration of **GR231118** to determine the pEC50.

Signaling Pathways

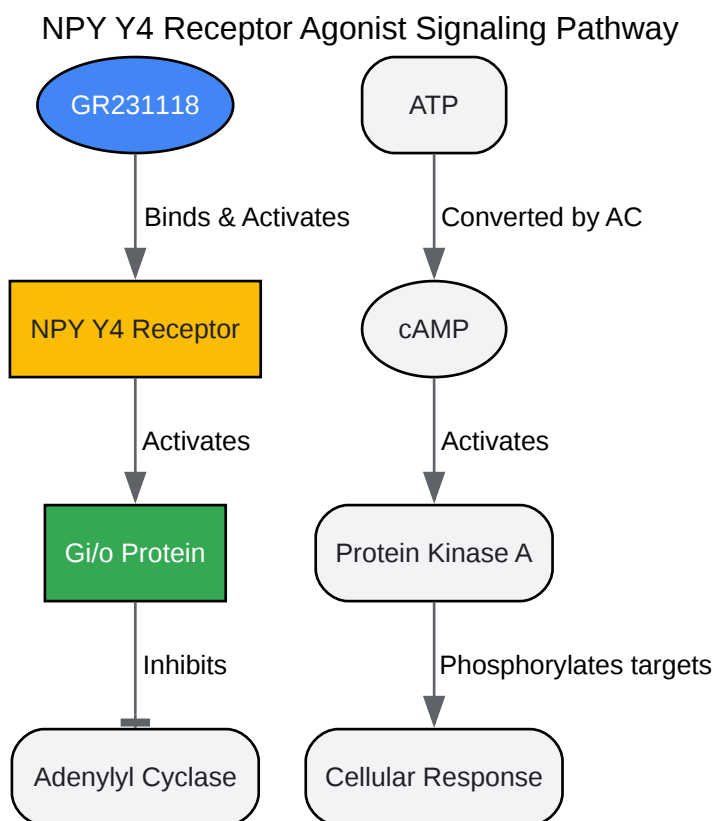
NPY receptors, including the Y1 and Y4 subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o class of G proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.



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NPY Y1 Receptor Antagonist Signaling Pathway

In the case of the Y1 receptor, NPY binding activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. **GR231118** acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby preventing the downstream signaling cascade.



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NPY Y4 Receptor Agonist Signaling Pathway

As an agonist at the Y4 receptor, **GR231118** binds to and activates the receptor, initiating the same Gi-mediated signaling cascade as the endogenous ligands, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

GR231118 is a well-characterized pharmacological tool with high affinity and selectivity for the NPY Y1 and Y4 receptors. Its distinct antagonist activity at the Y1 receptor and agonist activity at the Y4 receptor provide a unique profile for investigating the complex roles of the NPY system in various physiological and pathological processes. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

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